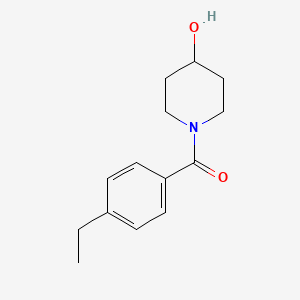

1-(4-Ethylbenzoyl)piperidin-4-ol

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C14H19NO2 |

|---|---|

分子量 |

233.31 g/mol |

IUPAC 名称 |

(4-ethylphenyl)-(4-hydroxypiperidin-1-yl)methanone |

InChI |

InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(17)15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-10H2,1H3 |

InChI 键 |

BIHHLFUKMFIJCG-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |

产品来源 |

United States |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise molecular framework of 1-(4-Ethylbenzoyl)piperidin-4-ol, offering insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The signals are characterized by their chemical shift (δ) in parts per million (ppm), multiplicity (singlet, doublet, triplet, etc.), and integral value corresponding to the number of protons.

The expected signals for the compound are as follows:

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carbonyl group are expected to be downfield shifted compared to those meta to it due to the electron-withdrawing effect of the carbonyl.

Ethyl Group Protons: The ethyl group protons appear as a quartet for the methylene (B1212753) group (-CH2-) coupled to the three methyl protons, and a triplet for the methyl group (-CH3) coupled to the two methylene protons.

Piperidine (B6355638) Ring Protons: Due to the chair conformation of the piperidine ring and the presence of a stereocenter at C4, the methylene protons are diastereotopic and exhibit complex splitting patterns. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are deshielded. The proton attached to the carbon bearing the hydroxyl group (C4) is also a distinct signal.

Hydroxyl Proton: The hydroxyl (-OH) proton signal can appear as a broad or sharp singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-2', H-6') | ~ 7.40 | Doublet (d) | Protons ortho to the carbonyl group. |

| Aromatic (H-3', H-5') | ~ 7.25 | Doublet (d) | Protons meta to the carbonyl group. |

| Piperidine (H-2eq, H-6eq) | ~ 4.0 - 4.5 | Broad multiplet | Equatorial protons adjacent to the amide nitrogen. |

| Piperidine (H-4) | ~ 3.8 - 4.0 | Multiplet | Proton on the carbon with the hydroxyl group. |

| Piperidine (H-2ax, H-6ax) | ~ 3.1 - 3.5 | Broad multiplet | Axial protons adjacent to the amide nitrogen. |

| Ethyl (-CH₂) | ~ 2.70 | Quartet (q) | Methylene protons of the ethyl group. |

| Piperidine (H-3eq, H-5eq) | ~ 1.8 - 2.0 | Multiplet | Equatorial protons. |

| Piperidine (H-3ax, H-5ax) | ~ 1.4 - 1.6 | Multiplet | Axial protons. |

| Ethyl (-CH₃) | ~ 1.25 | Triplet (t) | Methyl protons of the ethyl group. |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) | Dependent on solvent and concentration. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl).

The key expected signals include:

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing at the lowest field (~170 ppm).

Aromatic Carbons: Six signals are expected for the aromatic ring, though some may overlap. The carbon attached to the carbonyl group and the carbon attached to the ethyl group will have distinct shifts from the protonated aromatic carbons.

Piperidine Carbons: The C4 carbon bearing the hydroxyl group will be in the range of 60-70 ppm. The C2 and C6 carbons adjacent to the nitrogen will also be deshielded relative to the C3 and C5 carbons.

Ethyl Group Carbons: Two distinct signals for the methylene and methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 170.0 |

| Aromatic (C-4') | ~ 148.0 |

| Aromatic (C-1') | ~ 133.0 |

| Aromatic (C-2', C-6') | ~ 128.5 |

| Aromatic (C-3', C-5') | ~ 127.5 |

| Piperidine (C-4) | ~ 65.0 |

| Piperidine (C-2, C-6) | ~ 45.0 |

| Piperidine (C-3, C-5) | ~ 34.0 |

| Ethyl (-CH₂) | ~ 28.5 |

| Ethyl (-CH₃) | ~ 15.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It is used to trace the proton connectivity within individual spin systems. For instance, strong cross-peaks would be observed between the ethyl group's -CH₂ and -CH₃ protons. It would also map the coupling network within the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, and H-4/H-5. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. youtube.com For example, the proton signal at ~2.70 ppm would show a cross-peak with the carbon signal at ~28.5 ppm, confirming their assignment as the ethyl -CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for connecting the different fragments of the molecule. columbia.edu Key HMBC correlations for structural confirmation would include:

A correlation from the aromatic protons (H-2', H-6') to the carbonyl carbon (C=O), linking the benzoyl group.

Correlations from the piperidine protons at H-2 and H-6 to the carbonyl carbon, confirming the amide bond linkage.

Correlations from the ethyl -CH₂ protons to the aromatic C-4' and C-3'/C-5' carbons, confirming the position of the ethyl group on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. It is particularly effective for identifying polar functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch | 3400 - 3200 | Strong, Broad | Characteristic of the alcohol hydroxyl group. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong | From ethyl and piperidine groups. |

| Amide C=O Stretch | 1650 - 1630 | Strong | Key signal for the benzoyl amide group. |

| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong | Skeletal vibrations of the benzene ring. |

| C-N Stretch | 1250 - 1180 | Medium | Tertiary amine/amide linkage. |

| C-O Stretch | 1100 - 1000 | Strong | From the secondary alcohol. |

FT-Raman spectroscopy is a complementary technique to FT-IR. It detects light scattering from molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov

The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=O stretch. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. Conversely, the polar O-H stretching vibration, which is very strong in the IR, is expected to be weak in the Raman spectrum. This complementarity aids in a more complete vibrational analysis.

Table 4: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Strong | |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong | |

| Amide C=O Stretch | 1650 - 1630 | Medium | |

| Aromatic Ring Breathing | ~1600, ~1000 | Strong | Symmetric vibrations are strong in Raman. |

| C-C Stretch (Aliphatic) | 1200 - 800 | Medium-Weak |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₅H₂₁NO₂, Molecular Weight: 247.33 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) that confirms its molecular mass.

The molecular ion is anticipated to be relatively unstable and undergo characteristic fragmentation, providing valuable structural information. The primary fragmentation pathways would likely involve cleavages at the bonds adjacent to the carbonyl group and within the piperidine ring.

Key expected fragmentation pathways include:

Alpha-cleavage: The bond between the carbonyl group and the piperidine nitrogen is a likely point of cleavage. This would lead to the formation of a stable 4-ethylbenzoyl cation.

Loss of the Ethyl Group: Cleavage of the ethyl group from the benzoyl moiety would result in a significant fragment ion.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically involving the loss of small, stable neutral molecules or radicals. Cleavage of the piperidine ring-ester oxygen bond is a common pathway in similar structures. nih.gov

The resulting mass spectrum would display a series of peaks corresponding to the mass-to-charge ratio (m/z) of these and other smaller fragments. The analysis of these fragments helps to piece together the molecule's structure.

Table 1: Predicted Major Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 247 | [C₁₅H₂₁NO₂]⁺ | Molecular Ion (M⁺) |

| 218 | [C₁₃H₁₆NO₂]⁺ | Loss of ethyl group (-C₂H₅) |

| 147 | [C₉H₉O]⁺ | Cleavage of C-N bond (4-ethylbenzoyl cation) |

| 101 | [C₅H₁₀NO]⁺ | Piperidin-4-ol radical cation |

X-ray Crystallography for Determination of Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including its conformation, bond lengths, bond angles, and how the molecules pack together in the crystal lattice.

While a specific single-crystal X-ray diffraction study for this compound is not publicly documented, analysis of similar structures allows for a reliable prediction of its crystallographic features. nih.govnih.govresearchgate.net For instance, studies on related piperidin-4-ol derivatives often show that the piperidine ring adopts a stable chair conformation. researchgate.net In this conformation, the bulky 4-ethylbenzoyl group would likely occupy an equatorial position to minimize steric hindrance, while the hydroxyl group could be either axial or equatorial, influenced by hydrogen bonding interactions within the crystal packing.

An SCXRD analysis would yield a set of crystallographic parameters that define the unit cell of the crystal.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and based on typical values for similar organic compounds, as specific experimental data is unavailable.)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 16.5 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1405 |

This data would allow for the complete determination of the molecular geometry, including the planarity of the benzene ring, the conformation of the piperidine ring, and the precise spatial relationship between the different functional groups.

Derived from the X-ray crystallography data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. nih.govnih.govimist.ma For this compound, the analysis would map the close contacts between neighboring molecules.

The presence of the hydroxyl (-OH) group and the carbonyl (C=O) group suggests that hydrogen bonding would be a dominant feature in the crystal packing. Specifically, O-H···O or O-H···N hydrogen bonds are expected to be significant. Other important interactions would include C-H···O contacts and weaker van der Waals forces, such as H···H and C···H contacts.

Table 3: Predicted Hirshfeld Surface Contact Contributions for this compound (Note: These percentages are predictive, based on analyses of similar functionalized piperidine compounds.)

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | 45 - 55% |

| O···H / H···O | 25 - 35% |

| C···H / H···C | 10 - 15% |

This quantitative breakdown reveals the hierarchy of interactions governing the supramolecular assembly in the solid state, with H···H contacts typically forming the largest surface area, and the highly directional O···H hydrogen bonds playing a crucial role in defining the specific packing arrangement. researchgate.net

Computational and Theoretical Investigations of 1 4 Ethylbenzoyl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(4-Ethylbenzoyl)piperidin-4-ol, these calculations have been crucial in determining its stable conformations and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is a common choice for optimizing the geometry of organic molecules and calculating their electronic properties. rsc.orgscirp.org This level of theory has been shown to provide reliable results for molecular geometries and energies with reasonable computational cost. rsc.org

Geometry optimization of this compound using DFT would reveal the most stable arrangement of its constituent atoms in three-dimensional space. This involves finding the minimum energy structure on the potential energy surface. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is typical for such saturated six-membered rings. researchgate.net The orientation of the 4-ethylbenzoyl and hydroxyl groups (axial or equatorial) would be determined by this optimization process.

Ab Initio Methods in Conformational and Electronic Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide more accurate results, especially for systems where electron correlation is significant. scispace.comresearchgate.net

Conformational analysis using ab initio methods would involve calculating the relative energies of different possible spatial arrangements (rotamers) of this compound. researchgate.net This helps in identifying the most stable conformer and understanding the energy barriers between different conformations. Electronic analysis at the ab initio level provides a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net Analysis of the HOMO and LUMO energy levels and their spatial distribution in this compound can predict the most likely sites for electrophilic and nucleophilic attack. The presence of the aromatic ring and the carbonyl group is expected to influence the energies and localizations of these frontier orbitals significantly.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stabilizing Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. materialsciencejournal.orgnih.gov It provides a description of the Lewis-like bonding pattern and deviations from it. materialsciencejournal.org

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) | Description |

|---|---|---|

| LP(O) -> σ(C-C) | Delocalization from oxygen lone pair to adjacent C-C antibonding orbital. | |

| LP(N) -> σ(C-C) | Delocalization from nitrogen lone pair to adjacent C-C antibonding orbital. | |

| π(C=C) -> π*(C=O) | π-electron delocalization from the aromatic ring to the carbonyl group. |

Simulation of Spectroscopic Data for Validation and Prediction

Computational methods can be used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. These simulations are valuable for validating experimental findings and for predicting the spectra of yet-to-be-synthesized compounds.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts using computational methods has become a powerful tool in structural elucidation. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netepstem.net

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed. d-nb.inforesearchgate.net The accuracy of these predictions depends on several factors, including the chosen level of theory (functional and basis set) and the consideration of solvent effects. scispace.comnih.gov Comparing the calculated chemical shifts with experimental data can help to confirm the proposed molecular structure and conformation. d-nb.inforesearchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | ||

| Aromatic C (ipso) | ||

| Aromatic C (ortho) | ||

| Aromatic C (meta) | ||

| Aromatic C (para) | ||

| Piperidine C4 | ||

| Piperidine C2/C6 | ||

| Piperidine C3/C5 | ||

| Ethyl CH2 | ||

| Ethyl CH3 |

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. This analysis calculates the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional movements of its atoms. The frequencies of these vibrations are determined by the molecular geometry, atomic masses, and the force constants of the bonds.

For a molecule with the complexity of this compound, DFT calculations, often with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and then compute the harmonic vibrational frequencies. The resulting theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific functional groups and types of molecular motion. For instance, characteristic stretching frequencies for the C=O (carbonyl) group are typically observed in the range of 1740–1660 cm⁻¹, while C-H stretching vibrations in aromatic rings appear around 3100-3000 cm⁻¹. The O-H stretching vibration is expected in the region of 3600–3400 cm⁻¹.

A Potential Energy Distribution (PED) analysis is often performed in conjunction with the frequency calculations to provide a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a given normal mode of vibration.

Theoretical Studies on Non-Linear Optical (NLO) Properties and Electronic Response

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Theoretical calculations are crucial in the design and screening of new organic molecules with significant NLO properties. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.

Calculation of Dipole Moments and Polarizability

The polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity, and its average value is often reported. Both dipole moment and polarizability can be determined using quantum chemical calculations, such as HF or DFT methods. The following equation is used to define the total static dipole moment:

μ = (μ_x² + μ_y² + μ_z²)¹ᐟ²

And the mean polarizability is defined as:

α = (α_xx + α_yy + α_zz) / 3

Where μ_x, μ_y, μ_z and α_xx, α_yy, α_zz are the components of the dipole moment and polarizability tensors, respectively.

Determination of First and Second-Order Hyperpolarizabilities

The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are tensor quantities that describe the non-linear response of a molecule to an applied electric field. A large value for these hyperpolarizabilities is a key indicator of a material's potential for NLO applications, such as second-harmonic generation (SHG).

These properties are computationally demanding to calculate accurately and are sensitive to the chosen theoretical method and basis set. The total first hyperpolarizability is often calculated using the following equation:

β_tot = (β_x² + β_y² + β_z²)¹ᐟ²

where β_x, β_y, and β_z are the components of the first hyperpolarizability tensor derived from the Gaussian output file. Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large hyperpolarizability values due to efficient intramolecular charge transfer.

Without dedicated computational studies on this compound, the specific values for its dipole moment, polarizability, and hyperpolarizabilities remain undetermined.

Structure Activity Relationship Sar Studies of 1 4 Ethylbenzoyl Piperidin 4 Ol Analogues

Conformational Analysis and Stereochemical Impact on Molecular Properties

Piperidine (B6355638) rings, much like cyclohexanes, predominantly adopt a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents at the 4-position, such as the hydroxyl group in the parent compound, can exist in either an axial or equatorial position. Generally, the equatorial position is favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions. For a simple 4-hydroxypiperidine (B117109), the hydroxyl group shows a preference for the equatorial orientation nih.gov.

The introduction of the N-benzoyl group, as in 1-(4-Ethylbenzoyl)piperidin-4-ol, significantly influences the conformational landscape. The amide bond between the benzoyl group and the piperidine nitrogen introduces partial double-bond character, leading to a planarization of the nitrogen atom and its substituents. This creates a phenomenon known as pseudoallylic strain. This strain can influence the orientation of substituents at the 2- and 6-positions of the piperidine ring, often forcing them into an axial position to relieve steric clashes nih.gov. While the parent compound lacks substituents at these positions, this effect is a crucial consideration in the design of more complex analogues.

Furthermore, the interaction between the N-acyl group and a biological target can stabilize otherwise less favorable conformations, such as a twist-boat conformation nih.gov. The specific conformation adopted upon binding is therefore a dynamic interplay between the inherent energetic preferences of the molecule and the stabilizing interactions afforded by the target's binding site.

Stereochemistry introduces another layer of complexity and opportunity for molecular optimization. The hydroxyl group at the 4-position and any additional substituents on the piperidine ring can create chiral centers. It is well-documented in related piperidine-containing compounds that enantiomers can exhibit vastly different biological activities and potencies nih.gov. For instance, studies on hydroxypiperidine analogues of dopamine (B1211576) transporter ligands demonstrated that one enantiomer can be over 100-fold more potent than its mirror image, a difference attributed to the specific stereochemical arrangement required for optimal interaction with the binding site nih.gov. Therefore, the absolute configuration of any chiral centers within analogues of this compound is a critical factor that dictates their molecular properties and, consequently, their biological function.

Influence of Substituents on Electronic and Steric Properties of the Core Structure

The biological activity of the this compound scaffold can be finely tuned by introducing different substituents at various positions. These modifications alter the molecule's electronic distribution and steric profile, which in turn affects its binding affinity, selectivity, and pharmacokinetic properties.

The benzoyl moiety offers a particularly attractive site for modification, especially at the para-position currently occupied by an ethyl group. The nature of the substituent on the aromatic ring can significantly alter the electron density of the entire benzoyl system through inductive and resonance effects.

Steric Effects: The size and shape of the substituent at the para-position also play a crucial role. While an ethyl group is relatively small, larger alkyl groups or other bulky substituents can introduce steric hindrance, which may either prevent or enhance binding depending on the topology of the target's binding pocket. In some series of piperidine derivatives, a preference for para-substitution has been noted, suggesting that this position is often directed towards a region of the binding site that can accommodate various substituents mdpi.com.

The following table outlines the expected influence of hypothetical substituents at the para-position of the benzoyl ring, based on established chemical principles.

| Substituent (R) | Electronic Effect | Steric Bulk | Expected Influence on Molecular Properties |

| -H | Neutral | Minimal | Provides a baseline for comparison. |

| -CH₃ (Methyl) | Weakly Electron-Donating | Small | Similar to ethyl, but with slightly less bulk. |

| -C(CH₃)₃ (tert-Butyl) | Electron-Donating | Large | Increases lipophilicity; may introduce steric hindrance. researchgate.net |

| -F (Fluoro) | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Minimal | Can alter electronic properties without a significant size increase; may form specific interactions (e.g., hydrogen bonds). |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Small | Increases lipophilicity and introduces a polarizable halogen atom. |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Moderate | Can act as a hydrogen bond acceptor. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Moderate | Significantly alters the electronic profile of the ring, potentially increasing interactions with electron-rich pockets. |

| -CN (Cyano) | Strongly Electron-Withdrawing | Linear, Moderate | Provides a strong dipole moment and can act as a hydrogen bond acceptor. |

Modifications can also be made to the piperidin-4-ol ring itself. For instance, alkylation or acylation of the 4-hydroxyl group would remove a potential hydrogen bond donor and increase lipophilicity. Adding substituents to the carbon atoms of the piperidine ring would introduce new steric and stereochemical factors that could be exploited to probe the binding site and improve selectivity researchgate.net.

Rational Design Principles for Modulating Molecular Interactions

The development of novel analogues of this compound benefits immensely from rational design principles, which leverage computational and structural data to guide synthetic efforts. This approach aims to move beyond trial-and-error by making informed decisions about which molecular modifications are most likely to enhance desired properties.

A key strategy in rational design is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, charged groups) required for biological activity. For the this compound scaffold, a putative pharmacophore might include:

A hydrophobic region corresponding to the ethyl-substituted phenyl ring.

A hydrogen bond acceptor in the form of the benzoyl carbonyl oxygen.

A hydrogen bond donor/acceptor from the 4-hydroxyl group.

A basic nitrogen atom within the piperidine ring, which would be protonated at physiological pH, providing a key cationic interaction point.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can further refine this understanding. QSAR models mathematically correlate variations in chemical structure with changes in biological activity nih.govnih.gov. By analyzing a series of related compounds, these models can identify key molecular descriptors—such as lipophilicity (logP), molar refractivity (a measure of steric bulk), and electronic parameters—that are predictive of activity. For instance, a QSAR study on related piperidine derivatives might reveal that increased hydrophobicity in the substituent at the benzoyl para-position correlates positively with binding affinity, guiding the synthesis of analogues with larger alkyl or lipophilic groups.

Structure-based drug design is another powerful approach, contingent on having a three-dimensional structure of the biological target, often obtained through X-ray crystallography or cryo-electron microscopy. With a target structure in hand, molecular docking simulations can be performed to predict how different analogues of this compound might bind. These simulations can help visualize key interactions, such as hydrogen bonds or hydrophobic contacts, and identify regions of the binding site that are not fully occupied nih.gov. This allows for the rational design of new analogues with substituents that can form additional favorable interactions, thereby improving potency and selectivity. For example, if docking reveals an empty hydrophobic pocket adjacent to the ethyl group, analogues with larger alkyl chains could be designed to fill this space.

By integrating these computational and theoretical principles, the exploration of the chemical space around the this compound core can be performed more efficiently and effectively, accelerating the discovery of new molecules with optimized biological functions.

Applications and Emerging Research Directions for 1 4 Ethylbenzoyl Piperidin 4 Ol

Role in Advanced Organic Synthesis as a Key Intermediate and Building Block

1-(4-Ethylbenzoyl)piperidin-4-ol serves as a valuable intermediate and building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a secondary alcohol and a tertiary amide within a piperidine (B6355638) framework, allows for a variety of chemical transformations.

Precursor for the Elaboration of Complex Heterocyclic Systems

The piperidin-4-one scaffold, a close structural relative of this compound, is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocyclic systems. These scaffolds are recognized as useful intermediates for the creation of therapeutic compounds. The reactivity of the ketone in piperidin-4-ones allows for condensation reactions and other transformations to build more elaborate heterocyclic structures. Similarly, the hydroxyl group in this compound can be functionalized or used as a handle for the construction of fused or spirocyclic ring systems. The piperidine ring itself can undergo various reactions, including ring-opening and expansion, to generate diverse heterocyclic architectures.

Scaffold for the Construction of Diverse Molecular Architectures

The piperidine motif is a fundamental component in the architecture of many natural products and synthetic molecules with significant biological activity. Piperidin-4-ones are considered valuable building blocks for the preparation of not only nitrogen heterocycles but also bicyclic systems like bispidines and various spiro compounds. googleapis.com The inherent conformational properties of the piperidine ring in this compound provide a three-dimensional framework that can be strategically functionalized to create a library of diverse molecular shapes. The ethylbenzoyl group can also be modified, offering another point of diversification for the resulting molecular architectures.

Potential in Materials Science: Development of Non-Linear Optical (NLO) Materials

The field of materials science has seen a growing interest in organic molecules with non-linear optical (NLO) properties due to their potential applications in optoelectronics and photonics. Research has indicated that derivatives of this compound are promising candidates for the development of NLO materials.

Design and Characterization of NLO Active Derivatives

A notable example of an NLO-active derivative is 3,5-bis((E)-3,4-dimethoxybenzylidene)-1-(4-ethylbenzoyl) piperidin-4-one (EDMBP), which was synthesized and characterized for its NLO properties. researchgate.netresearchgate.net The synthesis of this compound involves a Claisen-Schmidt condensation reaction, followed by a Schotten-Baumann reaction. Single-crystal X-ray diffraction studies revealed that EDMBP crystallizes in the orthorhombic crystal system with a specific space group. researchgate.netresearchgate.net The characterization of such materials is crucial for understanding their structure-property relationships.

| Compound | Crystal System | Space Group | Lattice Parameters | Volume (ų) |

|---|---|---|---|---|

| 3,5-bis((E)-3,4-dimethoxybenzylidene)-1-(4-ethylbenzoyl) piperidin-4-one (EDMBP) | Orthorhombic | P 21 21 21 | a = 8.8583(5) Å, b = 9.8293(5) Å, c = 32.2761(17) Å | 2810.3(3) |

Elucidation of Mechanisms Governing Optical Nonlinearity

The NLO properties of organic molecules are often governed by the presence of a donor-π-acceptor (D-π-A) system, which facilitates intramolecular charge transfer. In the case of EDMBP, the dimethoxybenzylidene groups can act as electron donors, the conjugated π-system of the benzylidene bridge facilitates electron delocalization, and the carbonyl group of the piperidin-4-one core acts as an electron acceptor. This arrangement leads to a significant second-order hyperpolarizability (β), a key parameter for NLO activity. The non-centrosymmetric crystal packing of these molecules is also a critical factor for observing second-harmonic generation (SHG), a characteristic NLO phenomenon. The intermolecular hydrogen bonds present in the crystal structure of EDMBP help to stabilize this non-centrosymmetric arrangement. researchgate.netresearchgate.net

Significance as a Privileged Chemical Structure in Rational Molecular Design

In the realm of medicinal chemistry and drug discovery, certain molecular frameworks are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The benzoylpiperidine fragment, which is the core of this compound, is recognized as such a privileged structure. nih.gov

This structural motif is present in a wide range of bioactive small molecules, including therapeutic agents with anticancer, antipsychotic, and neuroprotective properties. nih.gov The metabolic stability of the benzoylpiperidine fragment makes it a desirable feature in drug design. Furthermore, it is considered a potential bioisostere of the piperazine ring, offering a reliable and versatile chemical frame for exploitation in the development of new drugs. nih.gov The presence of the 4-ethyl group on the benzoyl ring of this compound can provide additional lipophilicity and potentially influence the binding affinity and selectivity for specific biological targets. The hydroxyl group at the 4-position of the piperidine ring offers a point for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Chemical Scaffolds for Probing Molecular Recognition Phenomena

The this compound structure serves as a valuable chemical scaffold for investigating the intricacies of molecular recognition at biological targets. The benzoylpiperidine core provides a rigid framework that allows for the systematic modification of its constituent parts—the benzoyl group, the piperidine ring, and the hydroxyl group—to probe their respective contributions to binding affinity and selectivity.

The 4-ethylbenzoyl moiety is of particular interest. The ethyl group at the para position of the benzoyl ring can explore hydrophobic pockets within a receptor's binding site. Structure-activity relationship (SAR) studies on related 1-aralkyl-4-benzylpiperidine derivatives have shown that hydrophobic interactions can be a significant driver for binding affinity at certain receptors. For instance, in a series of sigma-1 receptor ligands, the introduction of substituted benzoyl groups was found to dramatically decrease binding affinity, indicating the critical role of the carbonyl group and the nature of the aromatic substituent in receptor recognition.

Furthermore, the piperidine ring itself is a common motif in many biologically active molecules. Its chair-like conformation allows for specific spatial arrangements of substituents, which can lead to more precise interactions with biological targets such as receptors and enzymes. The hydroxyl group at the 4-position of the piperidine ring can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's active site. The orientation of this hydroxyl group (axial or equatorial) can significantly influence binding affinity and functional activity.

By systematically altering the ethyl group (e.g., varying its size, branching, or replacing it with other functional groups) and modifying or replacing the hydroxyl group, researchers can map the steric and electronic requirements of a binding pocket. This information is invaluable for understanding the fundamental principles of molecular recognition and for the rational design of more potent and selective ligands.

Exploration of Bioisosteric Replacements and Their Structural Implications

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. The this compound scaffold offers multiple opportunities for the application of this principle to optimize pharmacokinetic and pharmacodynamic properties.

The benzoylpiperidine fragment itself is considered a potential bioisostere of the piperazine ring, a common moiety in many centrally active drugs. The carbonyl group in the benzoylpiperidine structure can mimic the hydrogen bond accepting capabilities of the second nitrogen atom in a piperazine ring. This bioisosteric replacement can be a strategy to modulate properties such as basicity, lipophilicity, and metabolic stability.

Focusing on the this compound structure, several bioisosteric replacements could be envisioned to fine-tune its properties:

Ethyl Group Modifications: The ethyl group on the benzoyl ring can be replaced with a variety of other substituents to probe the effects on activity and metabolism. For example, replacing it with a trifluoromethyl group could alter the electronic properties of the aromatic ring and potentially increase metabolic stability. Isosteric replacements such as a cyclopropyl group could be used to explore conformational constraints.

Carbonyl Group Bioisosteres: The carbonyl linker is a key feature for interaction. However, it can be susceptible to metabolic reduction. Bioisosteric replacement with groups such as an oxime, a sulfone, or a reversed amide could be explored to enhance metabolic stability while maintaining the necessary geometry for receptor binding.

Hydroxyl Group Replacements: The hydroxyl group on the piperidine ring is a key interaction point but can also be a site for glucuronidation, leading to rapid clearance. Replacing the hydroxyl group with a bioisostere like a fluorine atom or a small amide could maintain the potential for hydrogen bonding while blocking this metabolic pathway. The structural implications of such a change would need to be carefully considered, as it would alter the local stereochemistry and electronic environment.

The table below illustrates potential bioisosteric replacements for the key functional groups of this compound and their potential structural and functional implications.

| Original Functional Group | Potential Bioisosteric Replacement | Potential Structural/Functional Implication |

| 4-Ethyl group | Methyl, Isopropyl, Cyclopropyl | Probing hydrophobic pocket size and conformational preferences. |

| 4-Ethyl group | Trifluoromethyl, Methoxy | Altering electronic properties and metabolic stability. |

| Benzoyl Carbonyl | Oxime, Sulfone | Modulating metabolic stability and hydrogen bonding capacity. |

| 4-Hydroxyl group | Fluorine, Amine, Methoxy | Altering hydrogen bonding potential and blocking metabolic conjugation. |

The exploration of such bioisosteric replacements, guided by computational modeling and empirical screening, is a powerful strategy for optimizing lead compounds. The this compound scaffold, as a representative of the broader benzoylpiperidine class, provides a versatile platform for these investigations, ultimately contributing to the development of novel therapeutics with improved efficacy and safety profiles.

Conclusion and Future Research Perspectives

Summary of Current Research Status and Knowledge Gaps

A comprehensive review of the existing scientific literature reveals a significant dearth of specific research focused on 1-(4-Ethylbenzoyl)piperidin-4-ol. While the broader class of piperidine (B6355638) derivatives is a cornerstone of medicinal chemistry, with numerous compounds finding applications as therapeutic agents, this particular molecule has not been the subject of dedicated study. nih.govresearchgate.netmdpi.comajchem-a.commdpi.com The benzoylpiperidine and 4-hydroxypiperidine (B117109) moieties are well-recognized pharmacophores present in a variety of biologically active compounds, suggesting that their combination in this compound could lead to valuable pharmacological activities. nih.govnih.gov

The primary and most critical knowledge gap is the complete absence of published research detailing the synthesis, characterization, and biological evaluation of this compound. There are no readily available, peer-reviewed methods describing its preparation, nor are there any reports of its spectroscopic or crystallographic data. This lack of fundamental information severely hampers any effort to explore its potential applications.

Furthermore, there is no information regarding its pharmacological profile. Key questions remain unanswered: What are its potential biological targets? Does it exhibit any affinity for receptors, enzymes, or ion channels known to interact with similar piperidine-based structures? Without this foundational data, the compound remains a scientific enigma.

Identification of Emerging Methodologies in Synthesis and Characterization

Despite the lack of specific methods for this compound, emerging trends in the synthesis of related piperidine derivatives offer a clear roadmap for its potential preparation. Modern synthetic organic chemistry provides a toolbox of efficient and versatile reactions that could be readily adapted for the construction of this target molecule.

One promising approach involves the acylation of a suitable piperidin-4-ol precursor with a 4-ethylbenzoyl derivative. Recent advancements in coupling reactions, such as those utilizing peptide coupling reagents or the direct acylation with acyl chlorides under mild conditions, could provide high-yielding and clean routes to the desired product. nih.gov Another viable strategy could be a multi-step synthesis starting from 4-piperidone (B1582916), involving the introduction of the 4-ethylbenzoyl group followed by the reduction of the ketone to the corresponding alcohol. kcl.ac.ukgoogleapis.com The exploration of one-pot or tandem reactions, a growing trend in organic synthesis, could also offer an elegant and atom-economical pathway. nih.gov

For characterization, standard analytical techniques would be indispensable. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) would be crucial for confirming the molecular structure and elucidating the connectivity of atoms. chemicalbook.comresearchgate.net Infrared (IR) spectroscopy would provide information about the functional groups present, particularly the carbonyl and hydroxyl groups. nist.govnist.gov In the absence of published spectra for this compound, data from structurally similar compounds, such as other N-acyl-4-hydroxypiperidines, would serve as valuable reference points for comparison. nist.govnist.govnih.gov X-ray crystallography, should a suitable crystal be obtained, would offer the definitive three-dimensional structure, providing invaluable insights into its conformation and potential intermolecular interactions. researchgate.net

Proposed Future Directions for In-depth Structure-Property Correlation Studies and Expanded Applications

The significant knowledge gaps surrounding this compound present a fertile ground for future research. A systematic investigation into this compound could unlock its potential and contribute to the broader understanding of piperidine-based pharmacophores.

A primary focus should be the development and optimization of a reliable synthetic route to obtain sufficient quantities of the pure compound. Following successful synthesis and thorough characterization, the next logical step would be to embark on a comprehensive biological screening campaign. Given the structural similarities to known pharmacologically active agents, this screening should initially focus on targets within the central nervous system, such as dopamine (B1211576), serotonin, and sigma receptors. nih.gov Additionally, its potential as an antimicrobial or anticancer agent could be explored, as many piperidine derivatives have shown promise in these areas. ajchem-a.commdpi.com

In-depth structure-property relationship (SPR) studies would be essential to understand how the specific structural features of this compound contribute to any observed biological activity. This would involve the synthesis and evaluation of a library of analogues with systematic modifications to the 4-ethylbenzoyl and piperidin-4-ol moieties. For instance, varying the alkyl substituent on the benzoyl ring or exploring different stereoisomers of the piperidin-4-ol could provide crucial insights into the pharmacophore. nih.gov

Computational modeling and molecular docking studies could be employed in parallel to predict potential biological targets and to rationalize the observed SPR data at a molecular level. researchgate.net This synergistic approach of synthesis, biological evaluation, and computational analysis would be the most effective strategy to unlock the potential of this compound and to pave the way for its potential development in medicinal chemistry or other fields. The journey from a chemical unknown to a valuable scientific tool is a long one, but for this compound, the path forward is clear and ripe with opportunity.

常见问题

Basic: What are the methodological considerations for synthesizing 1-(4-Ethylbenzoyl)piperidin-4-ol, and how can reaction yields be optimized?

Answer:

Synthesis typically involves coupling 4-ethylbenzoyl chloride with piperidin-4-ol under basic conditions. Key steps include:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the acyl chloride intermediate.

- Stoichiometry : A 1:1.2 molar ratio of piperidin-4-ol to acyl chloride ensures complete conversion .

- Temperature control : Maintain 0–5°C during coupling to suppress side reactions (e.g., over-acylation).

- Workup : Neutralize excess acid with NaHCO₃ and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield optimization may require iterative adjustment of reaction time, catalyst (e.g., DMAP), and solvent polarity. For derivatives, substituent steric effects on the benzoyl group should be evaluated .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of fine powders .

- Waste disposal : Collect organic waste in designated containers and incinerate via licensed facilities to prevent environmental contamination .

- Spill management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and label as hazardous waste .

Advanced: How can discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR) be systematically resolved?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Follow this protocol:

Cross-validate techniques : Compare experimental NMR (¹H, ¹³C) with DFT-calculated shifts (e.g., B3LYP/6-31G* level) in implicit solvent models (e.g., PCM).

Variable-temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

X-ray crystallography : Resolve structural ambiguities by determining the crystal structure (see FAQ 5) .

Advanced: How can factorial design be applied to optimize reaction conditions for synthesizing piperidin-4-ol derivatives?

Answer:

A 2³ factorial design evaluates three factors (e.g., temperature, solvent polarity, catalyst loading) at two levels (high/low):

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 0°C | 25°C |

| Solvent polarity | Dichloromethane (ε=8.9) | DMF (ε=37) |

| Catalyst (DMAP) | 0.1 eq | 0.3 eq |

Analyze main effects and interactions using ANOVA. For example, high solvent polarity may improve solubility but increase side reactions. Response surface methodology (RSM) can further refine optimal conditions .

Advanced: What are the challenges in determining the crystal structure of this compound using SHELX software?

Answer:

Key challenges include:

- Disordered moieties : The ethylbenzoyl group may exhibit rotational disorder. Use PART and SIMU commands in SHELXL to model split positions .

- Hydrogen bonding : Identify O–H···N interactions using PLATON or Mercury . Compare with similar structures (e.g., 4-hydroxypiperidine derivatives) to validate geometry .

- Data quality : Ensure high-resolution (<1.0 Å) data to refine anisotropic displacement parameters. Reject datasets with .

Example refinement metrics from a related structure :

| Parameter | Value |

|---|---|

| Resolution | 1.3 Å |

| 0.18/0.21 | |

| CCDC Deposition | 2023-10-04 |

Advanced: How can theoretical models predict the biological activity of this compound derivatives?

Answer:

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic groups) using tools like MOE or Schrödinger .

- Molecular docking : Simulate binding to target proteins (e.g., kinases) with AutoDock Vina . Validate with MD simulations (≥100 ns) to assess stability .

- QSAR : Derive regression models linking substituent electronic parameters (Hammett σ) to activity. For example, electron-withdrawing groups on the benzoyl ring may enhance binding affinity .

Advanced: How should researchers address contradictions in toxicity data between in vitro and theoretical predictions?

Answer:

- In vitro validation : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) at concentrations aligned with predicted IC₅₀ values.

- Metabolic stability : Use liver microsomes to assess oxidative degradation, which may explain discrepancies between predicted and observed toxicity .

- Read-across analysis : Compare with structurally similar compounds (e.g., 4-fluorobenzamide derivatives) to identify trends in toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。